molecular formula C16H21NO4 B1451693 4-(3-Cyclohexylpropanamido)-2-hydroxybenzoic acid CAS No. 1019465-60-1

4-(3-Cyclohexylpropanamido)-2-hydroxybenzoic acid

Cat. No. B1451693
CAS RN: 1019465-60-1
M. Wt: 291.34 g/mol
InChI Key: WZQKDZDMVRJDET-UHFFFAOYSA-N
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Description

4-(3-Cyclohexylpropanamido)-2-hydroxybenzoic acid (4-CHPBA) is a synthetic compound that has been studied for its potential applications in a variety of scientific fields. It is a derivative of the naturally occurring amino acid phenylalanine, and is a derivative of the amino acid hydroxybenzoic acid. 4-CHPBA has been studied for its potential use in drug synthesis and drug delivery, as well as its potential applications in biochemistry and physiology.

Scientific Research Applications

Environmental Impact and Aquatic Behavior

Research on parabens, which are esters of para-hydroxybenzoic acid, has shed light on their occurrence, fate, and behavior in aquatic environments. Despite treatments that effectively eliminate parabens from wastewater, these compounds persist in effluents at low concentration levels. They are considered emerging contaminants due to their continuous introduction into the environment through the consumption of paraben-based products. The study highlights the need for further research on their toxicity, especially concerning their chlorinated by-products detected in various water sources (Haman, Dauchy, Rosin, & Munoz, 2015).

Pharmacological Activities and Molecular Mechanisms

The pharmacological activities and molecular mechanisms of gallic acid, a compound structurally related to hydroxybenzoic acids, have been extensively reviewed. Gallic acid is recognized for its anti-inflammatory properties and potential in treating various inflammation-related diseases. Its mechanisms of action involve modulating MAPK and NF-κB signaling pathways, suggesting its application in developing therapeutic interventions for inflammatory conditions (Bai, Zhang, Tang, Hou, Ai, Chen, Zhang, Wang, & Meng, 2020).

Analytical and Antioxidant Properties

A review on the analytical methods used in determining antioxidant activity outlines the importance of phenolic compounds, including hydroxybenzoic acids, in various fields due to their antioxidant properties. The document discusses various assays to assess the antioxidant capacity, indicating the widespread interest in understanding the roles of these compounds in mitigating oxidative stress (Munteanu & Apetrei, 2021).

Environmental and Health Concerns

Studies on parabens also highlight their endocrine-disrupting and obesogenic properties, raising concerns over their impact on human health, especially regarding adiposity-related measures. Emerging epidemiological evidence suggests a potential association between paraben exposure and increased adiposity, warranting further investigation into their long-term health effects (Xu, Wu, Terry, Zhao, & Chen, 2022).

properties

IUPAC Name

4-(3-cyclohexylpropanoylamino)-2-hydroxybenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21NO4/c18-14-10-12(7-8-13(14)16(20)21)17-15(19)9-6-11-4-2-1-3-5-11/h7-8,10-11,18H,1-6,9H2,(H,17,19)(H,20,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WZQKDZDMVRJDET-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)CCC(=O)NC2=CC(=C(C=C2)C(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(3-Cyclohexylpropanamido)-2-hydroxybenzoic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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